4-Amino-2-fluoronicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2-fluoronicotinamide is a fluorinated derivative of nicotinamide, a compound that is structurally related to vitamin B3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-2-fluoronicotinamide typically involves the fluorination of nicotinamide derivatives. One common method includes the reaction of 2-fluoronicotinic acid with ammonia to form the desired amide. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions mentioned above. The use of continuous flow reactors and automated synthesis can enhance the yield and purity of the compound, making it suitable for large-scale applications .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Amino-2-fluoronicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under mild conditions.
Major Products: The major products formed from these reactions include various substituted nicotinamide derivatives, which can be further utilized in medicinal chemistry and other applications .
Wissenschaftliche Forschungsanwendungen
4-Amino-2-fluoronicotinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential as a radiopharmaceutical agent in imaging and therapy.
Medicine: Research is ongoing to explore its use in cancer treatment, particularly in targeting melanoma cells.
Wirkmechanismus
The mechanism of action of 4-amino-2-fluoronicotinamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in cellular metabolism, leading to the disruption of cancer cell growth and proliferation. Its fluorinated structure enhances its binding affinity to these targets, making it a potent agent in therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
- 4-Amino-2-chloronicotinamide
- 4-Amino-2-bromonicotinamide
- 4-Amino-2-iodonicotinamide
Comparison: Compared to its halogenated counterparts, 4-amino-2-fluoronicotinamide exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size contribute to increased metabolic stability and enhanced binding affinity to biological targets. This makes this compound a more effective compound in various applications, particularly in medicinal chemistry .
Eigenschaften
Molekularformel |
C6H6FN3O |
---|---|
Molekulargewicht |
155.13 g/mol |
IUPAC-Name |
4-amino-2-fluoropyridine-3-carboxamide |
InChI |
InChI=1S/C6H6FN3O/c7-5-4(6(9)11)3(8)1-2-10-5/h1-2H,(H2,8,10)(H2,9,11) |
InChI-Schlüssel |
FQDCXBPEKCMJBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=C1N)C(=O)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.